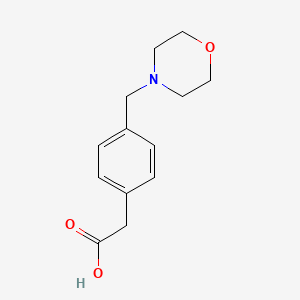

2-(4-(Morpholinomethyl)phenyl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJORQTXDGAALEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Synthesis via Mannich-Type Reactions

Method Overview:

The Mannich reaction is a classical approach for introducing aminoalkyl groups onto aromatic rings, which can subsequently be oxidized or hydrolyzed to phenylacetic acids.

- Aromatic compounds such as phenyl derivatives are reacted with formaldehyde and morpholine hydrochloride under acidic or neutral conditions to form the morpholinomethylated aromatic compounds .

- For example, phenyl compounds undergo condensation with formaldehyde in the presence of morpholine to yield 2-(4-(Morpholinomethyl)phenyl) derivatives.

- Reaction conditions typically involve refluxing in ethanol or aqueous media for 24-48 hours.

- The resulting aminoalkylated intermediates are purified via crystallization or chromatography.

- The aminoalkyl group can be oxidized or hydrolyzed using strong acids or bases to produce the corresponding phenylacetic acid derivative.

- The process is efficient, with high yields (~70-85%) and minimal by-products, suitable for industrial scale.

Preparation via Nitration and Reduction Pathway

Method Overview:

This pathway involves nitration of the aromatic ring followed by reduction and subsequent functionalization.

Synthesis from Benzyl Halides and Cobalt-Catalyzed Carbonylation

Method Overview:

A notable industrial process involves the carbonylation of benzyl halides with cobalt catalysts under carbon monoxide pressure to produce phenylacetic acids.

- Benzyl halides (chlorides or bromides) are reacted with carbon monoxide in the presence of a cobalt catalyst and quaternary ammonium salts (e.g., benzyl-trimethyl-ammonium chloride).

- The reaction proceeds under mild conditions at ambient pressure, with the formation of phenylacetic acids directly.

- High selectivity and yield (up to 70-85%)

- Suitable for large-scale production without requiring harsh conditions or toxic reagents.

- The process is well-documented for phenylacetic acid synthesis, with modifications allowing for functional group tolerance.

Hydrolysis of Phenylacetonitrile Derivatives

Method Overview:

This approach involves the synthesis of phenylacetonitrile derivatives bearing the morpholinomethyl group, followed by hydrolysis to phenylacetic acid.

- Synthesize phenylacetonitrile derivatives substituted with the morpholinomethyl group via nucleophilic substitution or condensation reactions.

- Hydrolyze the nitrile group using aqueous acid or base to obtain the phenylacetic acid.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|

| Mannich reaction + oxidation | Formaldehyde, morpholine, aromatic substrate | Reflux, 24-48 h | 70-85% | Widely used, scalable |

| Nitration + reduction + oxidation | HNO₃/H₂SO₄, reducing agents, formaldehyde | Controlled low temp | 65-80% | Regioselective, high yield |

| Benzyl halide carbonylation | Benzyl halides, CO, cobalt catalyst | Ambient/pressure | 70-85% | Industrial applicability |

| Nitrile hydrolysis | Phenylacetonitrile derivatives | Acid/base hydrolysis | 60-75% | High purity products |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(Morpholinomethyl)phenyl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

2-(4-(Morpholinomethyl)phenyl)acetic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both morpholine and phenyl groups, allows for diverse applications, especially in the development of pharmaceuticals and as a chemical intermediate.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent . For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including lung and skin cancers .

Enzyme Inhibition Studies

The compound has been explored for its ability to inhibit specific enzymes associated with cancer progression. For example, research highlighted a derivative containing the morpholinomethyl group that demonstrated potent activity against focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis .

Studies have indicated that compounds similar to this compound possess significant anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in pain signaling and inflammation management .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Anticancer Activity of Morpholine Derivatives | Compound 8a exhibited IC50 values of 0.047 μM against FAK and showed selective antiproliferative effects on H1975 cells | Potential anticancer agent targeting FAK |

| Inhibition of Inflammation | The compound reduced edema in animal models significantly compared to controls | Development of anti-inflammatory drugs |

| Synthesis of Novel Derivatives | New derivatives were synthesized showing enhanced biological activity compared to the parent compound | Expanding the pharmacological profile |

Wirkmechanismus

The mechanism by which 2-(4-(Morpholinomethyl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-Morpholinoacetic Acid

2-Phenyl-2-(p-tolyl)acetic Acid

2-(4-Benzoylphenyl)acetic Acid

- Structure: Benzoyl group (–COC₆H₅) instead of morpholinomethyl.

(4-Benzyl-morpholin-2-yl)-acetic Acid (CAS 146944-27-6)

- Structure : Benzyl group on the morpholine ring.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (Water) |

|---|---|---|---|---|

| 2-(4-(Morpholinomethyl)phenyl)acetic acid | C₁₃H₁₇NO₃ | 247.28 | ~1.2 | Moderate (polar solvents) |

| 2-Morpholinoacetic Acid | C₆H₁₁NO₃ | 145.16 | ~−0.5 | High |

| 2-Phenyl-2-(p-tolyl)acetic Acid | C₁₅H₁₄O₂ | 226.27 | ~2.5 | Low |

| 2-(4-Octylphenyl)acetic Acid | C₁₆H₂₄O₂ | 248.36 | ~4.8 | Insoluble |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid | C₉H₁₀O₄ | 182.18 | ~1.0 | High (due to –OH/–OCH₃) |

*Estimated using fragment-based methods. Data sourced from .

Enzyme Inhibition

- FAK Inhibition: Derivatives of this compound (e.g., pyrimidine-based compounds) show IC₅₀ values <100 nM against focal adhesion kinase (FAK), critical in cancer metastasis. Morpholinomethyl enhances binding to kinase ATP pockets .

- Comparison : Analogues lacking morpholine (e.g., 2-benzoylphenyl derivatives) exhibit weaker inhibition (IC₅₀ >500 nM) .

Antimicrobial Activity

- Limited Activity: Unlike sulfonamide derivatives (e.g., 2-(4-chlorobenzenesulfonamido)phenylacetic acid), morpholinomethyl-phenylacetic acid shows minimal antimicrobial effects .

Biologische Aktivität

Overview

2-(4-(Morpholinomethyl)phenyl)acetic acid, with the chemical formula CHNO, is a compound that has garnered attention for its potential biological activities. It features a morpholine group and a phenylacetic acid moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor, potentially affecting pathways involved in various disease processes.

Enzyme Inhibition:

- The compound has been studied for its role in inhibiting specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation. For example, it may inhibit kinases involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by targeting various signaling pathways. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Study Findings:

- A study demonstrated that the compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Case Study:

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 4-(Morpholinomethyl)benzoic acid | Structure | Enzyme inhibition |

| 3-(Morpholinomethyl)aniline | Structure | Potential anticancer agent |

Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Mechanism:

- A recent publication highlighted that the compound inhibits c-Met and VEGFR-2 kinases, leading to reduced tumor growth in xenograft models.

- Enzyme Interaction Studies:

- Safety Profile:

Q & A

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodology : Store under argon at −20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for aqueous formulations. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation pathways (e.g., hydrolysis of the morpholine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.